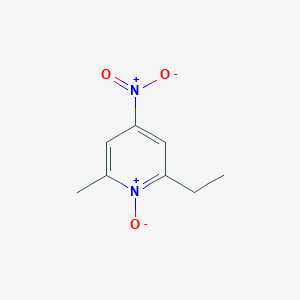
2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide is a heterocyclic organic compound with the molecular formula C8H10N2O3. This compound belongs to the class of pyridine N-oxides, which are known for their diverse chemical reactivity and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide typically involves the nitration of 2-ethyl-6-methylpyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-ethyl-6-methyl-4-aminopyridine N-oxide.
Substitution: Formation of various substituted pyridine N-oxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The N-oxide moiety can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-nitropyridine N-oxide
- 4-Nitro-2-picoline N-oxide
- 3-Methyl-4-nitropyridine N-oxide
Uniqueness
2-Ethyl-6-methyl-4-nitro-pyridine-1-oxide is unique due to the presence of both ethyl and methyl substituents on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to different pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-ethyl-6-methyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10N2O3/c1-3-7-5-8(10(12)13)4-6(2)9(7)11/h4-5H,3H2,1-2H3 |
Clave InChI |
ADPCPZDQEHCSHB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=[N+](C(=CC(=C1)[N+](=O)[O-])C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















